Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and amino groups in the structure makes this compound particularly interesting for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor with an iodine source. For example, the reaction of 2-amino-3-cyano-4-iodopyrazole with methyl acetoacetate under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce nitro derivatives.
Scientific Research Applications
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to target proteins and enzymes. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Iodinated Heterocycles: Compounds like 6-iodo-2-aminopyrimidine and 5-iodo-1H-pyrazole exhibit similar reactivity due to the presence of iodine.
Uniqueness
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the combination of its structural features, including the iodine atom, amino group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7IN4O2 |
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Molecular Weight |
318.07 g/mol |
IUPAC Name |
methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H7IN4O2/c1-15-8(14)5-6(10)12-13-3-4(9)2-11-7(5)13/h2-3H,1H3,(H2,10,12) |
InChI Key |
QSOFQYUUYWKKFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1N)I |
Origin of Product |
United States |
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